10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride
Overview
Description
LH secretion antagonist 1 is a compound known for its ability to inhibit the secretion of luteinizing hormone. This compound has shown potential as an analgesic and is also used in various scientific research applications .
Preparation Methods
The synthesis of LH secretion antagonist 1 involves the use of click chemistry. It contains an alkyne group that can react with molecules containing an azide group through a copper-catalyzed azide-alkyne cycloaddition reaction . Industrial production methods for this compound are not widely documented, but the use of click chemistry suggests a relatively straightforward synthetic route.
Chemical Reactions Analysis
LH secretion antagonist 1 undergoes several types of chemical reactions:
Substitution Reactions: The alkyne group in the compound can participate in substitution reactions with azide-containing molecules.
Cycloaddition Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction for this compound, leading to the formation of triazole rings.
Common reagents used in these reactions include copper catalysts and azide-containing molecules. The major products formed from these reactions are triazole derivatives.
Scientific Research Applications
LH secretion antagonist 1 has a wide range of scientific research applications:
Mechanism of Action
LH secretion antagonist 1 exerts its effects by inhibiting the secretion of luteinizing hormone. It acts on the hypothalamic-pituitary-gonadal axis, leading to a reduction in the levels of luteinizing hormone and follicle-stimulating hormone . This inhibition is achieved through the compound’s interaction with specific receptors in the pituitary gland, preventing the release of these hormones .
Comparison with Similar Compounds
LH secretion antagonist 1 can be compared with other luteinizing hormone-releasing hormone (LHRH) antagonists:
Ganirelix: Like LH secretion antagonist 1, ganirelix is a GnRH antagonist used to control ovulation by inhibiting premature luteinizing hormone surges.
Cetrorelix: Another GnRH antagonist, cetrorelix, is used in assisted reproduction to prevent premature ovulation.
LH secretion antagonist 1 is unique due to its potential analgesic properties and its use in click chemistry, which sets it apart from other LHRH antagonists that are primarily used in reproductive medicine .
Properties
IUPAC Name |
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMJGORSSKPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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